Carbazole, 9-(1-methyl-4-piperidyl)-

Lipophilicity CNS drug design Blood-brain barrier permeability

Carbazole, 9-(1-methyl-4-piperidyl)- (IUPAC: 9-(1-methylpiperidin-4-yl)carbazole; synonym P-1173) is an N-substituted carbazole derivative with molecular formula C₁₈H₂₀N₂ and molecular weight 264.37 g/mol. Its structure features a tricyclic carbazole core N-linked at the 9-position to a 1-methylpiperidin-4-yl moiety, imparting a computed XLogP3-AA of 3.8, a topological polar surface area (TPSA) of only 8.2 Ų, zero hydrogen-bond donors, and a single hydrogen-bond acceptor.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 67196-13-8
Cat. No. B1615960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazole, 9-(1-methyl-4-piperidyl)-
CAS67196-13-8
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C18H20N2/c1-19-12-10-14(11-13-19)20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14H,10-13H2,1H3
InChIKeyHGXDUYQSHHAYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazole, 9-(1-methyl-4-piperidyl)- (CAS 67196-13-8): Structural Identity and Procurement-Relevant Properties


Carbazole, 9-(1-methyl-4-piperidyl)- (IUPAC: 9-(1-methylpiperidin-4-yl)carbazole; synonym P-1173) is an N-substituted carbazole derivative with molecular formula C₁₈H₂₀N₂ and molecular weight 264.37 g/mol [1]. Its structure features a tricyclic carbazole core N-linked at the 9-position to a 1-methylpiperidin-4-yl moiety, imparting a computed XLogP3-AA of 3.8, a topological polar surface area (TPSA) of only 8.2 Ų, zero hydrogen-bond donors, and a single hydrogen-bond acceptor . The compound belongs to a broader class of N-substituted carbazoles that have been investigated as sigma receptor ligands, cholinesterase inhibitors, and antimalarial agents, though the specific biological profile of the unadorned 9-(1-methylpiperidin-4-yl) scaffold remains largely unreported in the open literature [2].

Why Generic N-Substituted Carbazoles Cannot Replace Carbazole, 9-(1-methyl-4-piperidyl)- in Receptor-Targeted or CNS-Penetrant Programs


The N-substituent at the carbazole 9-position is a critical determinant of molecular recognition, pharmacokinetics, and target selectivity within the carbazole class [1]. Small structural variations—such as changing the piperidine nitrogen substituent, altering the linker length between the carbazole and piperidine rings, or relocating the attachment point on the piperidine—can drastically shift sigma receptor subtype selectivity, dopamine transporter affinity, and CNS penetration as demonstrated by structure–activity relationship (SAR) studies on rimcazole and related analogs [2]. Even when two compounds share the C₁₈H₂₀N₂ formula, regioisomeric or linker-length differences produce distinct physicochemical signatures (LogP, LogD, TPSA) that directly affect passive membrane permeability and blood–brain barrier penetration potential . Substituting a generic N-substituted carbazole without verifying these parameters risks selecting a compound with an entirely different pharmacological fingerprint.

Carbazole, 9-(1-methyl-4-piperidyl)-: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity and Predicted CNS Permeability: Carbazole, 9-(1-methyl-4-piperidyl)- vs. Rimcazole

The target compound exhibits a computed ACD/LogP of 4.59 and ACD/LogD (pH 7.4) of 3.52, with a TPSA of only 8.0 Ų . In contrast, rimcazole—a 9-[3-(cis-3,5-dimethylpiperazin-1-yl)propyl]carbazole with an extended linker and additional nitrogen atoms—possesses substantially higher TPSA and lower LogP, consistent with its classification as a peripherally active sigma antagonist with limited brain penetration [1]. The combination of high LogP and very low TPSA places the target compound firmly within favorable CNS drug-like chemical space, making it a preferred scaffold for CNS-targeted programs where brain exposure is paramount.

Lipophilicity CNS drug design Blood-brain barrier permeability LogP Sigma receptor ligands

Regioisomeric Differentiation: 9-(1-Methylpiperidin-4-yl)carbazole vs. 9-(1-Methylpiperidin-3-yl)carbazole

The target compound bears the N-methylpiperidine substituent at the 4-position of the piperidine ring, whereas its closest regioisomer, 9-(1-methylpiperidin-3-yl)carbazole (PubChem CID 49541), has the identical C₁₈H₂₀N₂ formula but with attachment at the 3-position [1]. In sigma receptor SAR studies on structurally related piperidine-carbazole hybrids, the position of the N-substituent on the piperidine ring profoundly affects receptor binding; for example, 4-substituted piperidine derivatives of related carbazole series have been shown to exhibit distinct sigma-1 vs. sigma-2 selectivity profiles compared with their 3-substituted counterparts [2]. Although no direct side-by-side binding data for these two specific regioisomers are publicly available, the established SAR precedent within the piperidine-carbazole class indicates that regioisomeric substitution cannot be considered interchangeable for receptor-targeted applications.

Regioisomerism Piperidine substitution Steric effects Molecular recognition Sigma receptor

Linker-Length Differentiation: Direct N-Phenylpiperidine vs. Methyl/Ethyl-Linked Carbazole-Piperidine Analogs

The target compound features a direct N–C bond between the carbazole 9-position and the piperidine 4-position, yielding a rotatable bond count of only 1 . By contrast, the methylene-linked analog 9-(1-methyl-4-piperidyl)methyl-9H-carbazole (CAS 60706-50-5, C₁₉H₂₂N₂, MW 278.39) and the ethylene-linked analog 9-[2-(1-methyl-4-piperidyl)ethyl]-9H-carbazole (CAS 67196-15-0; synonym P-957, C₂₀H₂₄N₂, MW 292.42) introduce additional methylene units that increase conformational flexibility and molecular weight [1]. SAR studies on sigma receptor ligands have demonstrated that linker length between the carbazole and basic nitrogen is a primary determinant of sigma-1 vs. sigma-2 selectivity and binding affinity, with even a single methylene insertion shifting Ki values by up to an order of magnitude [2]. The target compound's zero-linker architecture thus represents a distinct pharmacological starting point that cannot be replicated by linker-extended analogs.

Linker length Conformational flexibility Sigma receptor affinity Structure-activity relationship

Piperidinylcarbazole Core as a Patent-Recognized Privileged Scaffold for Antimalarial and Neurodegenerative Indications

Merck Patent GmbH has claimed a broad series of piperidinylcarbazoles of Formula (I)—a scaffold class that structurally encompasses 9-(1-methylpiperidin-4-yl)carbazole—for the treatment of parasitic diseases including malaria, as well as neurodegenerative diseases [1]. The patent explicitly describes N-substituted carbazoles bearing piperidine moieties as compounds of interest, and the target compound represents a minimal, unadorned exemplar of this scaffold series with maximal synthetic tractability for further derivatization. Unlike more elaborate patent examples that incorporate additional substituents on the carbazole core or piperidine ring, the target compound's structural simplicity (no additional substituents on either ring system) offers a clean starting point for SAR exploration or library synthesis [2].

Piperidinylcarbazole Antimalarial Neurodegenerative disease Patent landscape Privileged scaffold

Optimal Application Scenarios for Carbazole, 9-(1-methyl-4-piperidyl)- Based on Differentiated Properties


CNS-Targeted Lead Optimization Programs Requiring High Predicted Brain Penetration

With a computed LogP of 4.59, TPSA of only 8.0 Ų, zero H-bond donors, and a single rotatable bond, 9-(1-methylpiperidin-4-yl)carbazole resides within optimal CNS drug-like chemical space . Medicinal chemistry teams pursuing sigma receptor, dopamine transporter, or other CNS targets should consider this scaffold when rimcazole or its linker-extended analogs fail to achieve adequate brain-to-plasma ratios. The compound's physicochemical profile predicts superior passive membrane permeability compared to more polar, linker-containing carbazole analogs [1].

Scaffold for Regiochemically Defined Piperidine-Carbazole SAR Libraries

The 4-position attachment of the piperidine ring to the carbazole 9-nitrogen provides a defined regioisomeric starting point that is structurally distinct from the 3-substituted analog . Researchers building focused libraries to map sigma receptor subtype selectivity or monoamine transporter pharmacology should procure the 4-substituted regioisomer specifically when the SAR hypothesis requires a para-like orientation of the basic nitrogen relative to the carbazole plane. Class-level SAR from rimcazole analog studies indicates that piperidine substitution position is a key selectivity determinant [1].

Minimal Synthetic Intermediate for Proprietary Piperidinylcarbazole Derivatization

As an unsubstituted carbazole core bearing only the N-methylpiperidin-4-yl group, this compound represents the minimal scaffold unit within the piperidinylcarbazole patent family claimed by Merck for antimalarial and neurodegenerative indications . Industrial medicinal chemistry groups can use it as a versatile late-stage diversification intermediate, introducing substituents at the carbazole 2-, 3-, 6-, or 7-positions or modifying the piperidine N-methyl group without the need for deprotection or functional group interconversion steps required by more elaborate analogs [1].

Negative Control or Baseline Compound in Sigma Receptor Pharmacology Studies

Given its structural relationship to rimcazole—a well-characterized sigma receptor antagonist—yet its distinct substitution pattern (4-piperidinyl vs. 3-(cis-3,5-dimethylpiperazin-1-yl)propyl), 9-(1-methylpiperidin-4-yl)carbazole may serve as a structurally minimalist comparator in sigma receptor binding assays . Its absence of the extended basic side chain that is critical for high-affinity sigma binding in rimcazole makes it a rational negative-control candidate for target engagement studies, though this application requires experimental validation as no sigma receptor binding data are publicly available [1].

Quote Request

Request a Quote for Carbazole, 9-(1-methyl-4-piperidyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.